molecular formula C20H15BrN4O B15112510 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole

5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole

Cat. No.: B15112510
M. Wt: 407.3 g/mol
InChI Key: PUIJKSDZRVUIFQ-UHFFFAOYSA-N
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Description

5-[(Biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is a tetrazole derivative featuring a biphenyl-4-yloxymethyl substituent at the 5-position and a 4-bromophenyl group at the 1-position. Tetrazoles are heterocyclic compounds known for their metabolic stability and role as bioisosteres for carboxylic acids, particularly in pharmaceuticals. The bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C20H15BrN4O

Molecular Weight

407.3 g/mol

IUPAC Name

1-(4-bromophenyl)-5-[(4-phenylphenoxy)methyl]tetrazole

InChI

InChI=1S/C20H15BrN4O/c21-17-8-10-18(11-9-17)25-20(22-23-24-25)14-26-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

PUIJKSDZRVUIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole typically involves the reaction of biphenyl derivatives with tetrazole precursors. One common method involves the reaction of 4-bromobenzyl bromide with 4-hydroxybiphenyl in the presence of a base to form the biphenyl-4-yloxy methyl intermediate. This intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can modify the biphenyl and bromophenyl groups .

Scientific Research Applications

5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors involved in various biological pathways. The biphenyl and bromophenyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on tetrazole derivatives significantly impact their physical properties and synthetic yields. Below is a comparison of key analogs:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Molecular Formula Key References
5-[(Biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole Biphenyl-4-yloxymethyl (5), 4-Bromophenyl (1) - - C₂₀H₁₅BrN₄O -
5-(4-Bromophenyl)-1H-tetrazole 4-Bromophenyl (5) - - C₇H₅BrN₄
1,5-Bis(3,4,5-trimethoxyphenyl)-1H-tetrazole (4h) 3,4,5-Trimethoxyphenyl (1 and 5) 56 135–136 C₁₇H₁₇N₄O₆
5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-tetrazole (4i) 3-Fluoro-4-methoxyphenyl (5), 3,4,5-Trimethoxyphenyl (1) 49 171–172 C₁₈H₁₇FN₄O₄
5-(4'-Bromomethyl-biphenyl-2-yl)-1-phenyl-1H-tetrazole (5a) 4'-Bromomethyl-biphenyl-2-yl (5), Phenyl (1) - - C₂₀H₁₅BrN₄

Key Observations:

  • Halogen Effects : Bromine substituents (as in the target compound and 5-(4-bromophenyl)-1H-tetrazole) increase molecular weight and lipophilicity compared to fluoro or chloro analogs. This may enhance membrane permeability in biological systems .
  • Methoxy Groups : Methoxy-substituted derivatives (e.g., 4h, 4i) exhibit higher melting points (135–177°C), likely due to enhanced crystallinity from polar interactions .
  • Synthetic Yields : Yields for diaryl tetrazoles range from 49% to 56%, influenced by steric hindrance and electron-withdrawing/donating substituents .

Pharmacological Activity of Tetrazole Analogs

  • Angiotensin II Receptor Antagonism : CV-11974, a tetrazole-based compound, exhibits potent antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) and oral efficacy in hypertensive models. The 4-bromophenyl group in the target compound may similarly enhance receptor binding .
  • Antimicrobial Activity : Chlorophenyl- and fluorophenyl-substituted tetrazoles (e.g., compound 4j in ) show antimicrobial properties, suggesting the bromophenyl group could confer analogous activity .

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